2-Chloro-5-thiophenecarboxaldehyde

Beschreibung

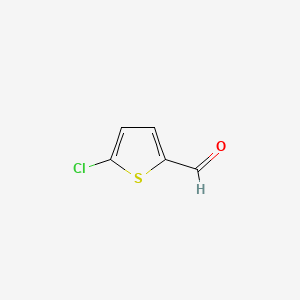

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chlorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYFITBWBRVBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064614 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-96-7 | |

| Record name | 5-Chloro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU4RVB7PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-thiophenecarboxaldehyde (CAS: 7283-96-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-thiophenecarboxaldehyde, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its chemical and physical properties, details established synthesis and purification protocols, and provides essential safety and handling information.

Core Properties and Data

This compound is an oily liquid with a characteristic bitter almond-like smell.[1] It is a crucial building block in organic synthesis, particularly for compounds containing a thiophene (B33073) moiety.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 7283-96-7 | [2] |

| Molecular Formula | C₅H₃ClOS | [1][2] |

| Molecular Weight | 146.59 g/mol | [1][2] |

| Appearance | Clear, almost colorless liquid | [3] |

| Boiling Point | 99 °C at 21 mmHg | [2] |

| Density | 1.376 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.604 | [2] |

| Solubility | Insoluble in water | [3] |

Chemical Identifiers

| Identifier | Value | Source |

| EINECS | 230-708-7 | [3] |

| InChI | 1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | [2] |

| InChI Key | VWYFITBWBRVBSW-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc(Cl)s1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the formylation of 2-chlorothiophene. Several methods have been reported, with the Vilsmeier-Haack reaction being a prevalent industrial process.

Synthesis via Vilsmeier-Haack Reaction

This method utilizes 5-chlorothiophene, dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) as the primary reagents. The process is well-established and can achieve yields of over 70%.[1]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1.2 mol of dimethylformamide (DMF).

-

Reagent Addition: Cool the flask in an ice bath and slowly add 1.0 mol of 5-chlorothiophene.

-

Vilsmeier Reagent Formation: While maintaining the temperature between 0-5 °C, add 1.1 mol of phosphorus oxychloride (POCl₃) dropwise with vigorous stirring over a period of 1 hour.

-

Reaction Progression: After the addition is complete, raise the temperature to 50-55 °C and maintain for 2.5 to 3 hours. Monitor the reaction progress by gas chromatography.

-

Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralization: Neutralize the mixture with a saturated sodium carbonate solution until the pH reaches 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Distillation

The crude this compound can be purified by vacuum distillation or steam distillation. Steam distillation is reported to be effective in removing impurities and yielding a high-purity product.[1]

-

Apparatus Setup: Assemble a steam distillation apparatus with the crude product in the distilling flask.

-

Distillation: Introduce steam into the flask. The this compound will co-distill with the water.

-

Collection: Collect the distillate in a receiving flask. The product will separate from the water.

-

Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Final Purification: For very high purity, a subsequent vacuum distillation of the steam-distilled product can be performed.

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the synthesized compound and identify any impurities.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

-

GC Conditions: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that allows for the separation of the product from any starting materials or byproducts. A typical program might start at 50 °C and ramp up to 250 °C.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound.

-

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton and the two protons on the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or using an ATR-FTIR spectrometer.

-

Analysis: The spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1660-1700 cm⁻¹, and characteristic bands for the C-H and C=C bonds of the thiophene ring.

-

Applications in Synthesis

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: It is a key precursor for the synthesis of anti-tumor drugs, broad-spectrum anthelmintics like pyrantel, and hepatoprotective agents.[1] It is also used in the preparation of cardiovascular drugs, such as clopidogrel, and various anti-inflammatory and analgesic compounds.[1]

-

Agrochemicals: This compound serves as a starting material for the synthesis of new pesticides.[1]

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Vilsmeier-Haack synthesis of this compound.

Application Relationship Diagram

Caption: Key application areas for this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Hazard Identification

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause eye irritation.[3]

Personal Protective Equipment (PPE)

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

-

Skin: Wear appropriate protective gloves to prevent skin exposure.[3]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]

Handling and Storage

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Keep container tightly closed.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[1][3]

First Aid Measures

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.[3]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3]

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[3]

References

An In-depth Technical Guide to 2-Chloro-5-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-thiophenecarboxaldehyde, along with a detailed experimental protocol for its synthesis. This information is crucial for professionals in research and development who utilize this compound in the synthesis of novel therapeutic agents and other advanced materials.

Core Chemical and Physical Data

This compound is a substituted thiophene (B33073) derivative with significant applications as a building block in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₃ClOS | [1][2][3][4][5] |

| Molecular Weight | 146.59 g/mol | [1][4][5][6] |

| CAS Number | 7283-96-7 | [1][4][5][6] |

| Density | 1.376 g/mL at 25 °C | [6] |

| Boiling Point | 99 °C at 21 mmHg | [6] |

| Refractive Index | n20/D 1.604 | [6] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 2-chlorothiophene (B1346680).

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the synthesis of this compound from 2-chlorothiophene.

Materials:

-

2-Chlorothiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium acetate (B1210297) (NaOAc)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a reaction vessel, N,N-dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt.[8][10][11]

-

Formylation: To a solution of 2-chlorothiophene in a suitable solvent such as dichloromethane, the freshly prepared Vilsmeier reagent is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is then allowed to stir for several hours at room temperature to ensure complete formylation.

-

Workup: The reaction is quenched by the addition of a cold aqueous solution of sodium acetate.[12] The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography to obtain a product of high purity.[7]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction.

References

- 1. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 2. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 3. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 4. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 5-Chlorothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothiophene-2-carbaldehyde is a pivotal heterocyclic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic and structural characteristics, stemming from the chlorinated thiophene (B33073) ring, make it a valuable precursor for a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-chlorothiophene-2-carbaldehyde, detailed experimental protocols for its synthesis and key reactions, and an exploration of its applications, particularly in the realm of medicinal chemistry as a key intermediate for pharmaceuticals such as the anticoagulant rivaroxaban. Furthermore, this document elucidates the mechanistic underpinnings of the biological activities observed in its derivatives, offering insights for future research and development endeavors.

Physical and Chemical Properties

5-Chlorothiophene-2-carbaldehyde is typically a colorless to brown clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 5-Chlorothiophene-2-carbaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃ClOS | [1] |

| Molecular Weight | 146.59 g/mol | [1] |

| CAS Number | 7283-96-7 | |

| Appearance | Colorless to brown clear liquid | [1] |

| Density | 1.376 g/mL at 25 °C | |

| Boiling Point | 99 °C at 21 mmHg | |

| Refractive Index (n20/D) | 1.604 | |

| Flash Point | 98 °C (closed cup) | |

| Purity (typical) | ≥ 95% (GC) | [1] |

Synthesis and Purification: Experimental Protocols

The synthesis of 5-chlorothiophene-2-carbaldehyde is most commonly achieved via the Vilsmeier-Haack formylation of 2-chlorothiophene (B1346680). An alternative route involves the direct chlorination of 2-thiophenecarboxaldehyde.

Synthesis via Vilsmeier-Haack Reaction of 2-Chlorothiophene

This method utilizes a formylating reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF).

-

Addition of 2-Chlorothiophene: To the DMF, add 2-chlorothiophene (1.0 molar equivalent).

-

Formation of Vilsmeier Reagent: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.1 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 40 and 60 °C.

-

Reaction: After the addition is complete, heat the reaction mixture and stir for 2 hours at a temperature of 95 to 100 °C.

-

Work-up: Cool the reaction mixture to 20 °C. Carefully pour the mixture into a beaker containing crushed ice and water.

-

Neutralization: Neutralize the acidic solution with a 30% sodium hydroxide (B78521) solution until the pH reaches 6-7.

-

Extraction: Separate the organic layer. Extract the aqueous layer three times with dichloromethane (B109758). Combine all organic layers.

-

Washing: Wash the combined organic phase once with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by distillation under reduced pressure to yield 5-chlorothiophene-2-carbaldehyde.[2]

Synthesis via Chlorination of 2-Thiophenecarboxaldehyde

This one-pot method involves the direct chlorination of 2-thiophenecarboxaldehyde followed by oxidation.

Experimental Protocol:

-

Chlorination: Add 2-thiophenecarboxaldehyde (1.0 molar equivalent) to a round-bottom flask and cool to -5 °C with mechanical stirring.

-

Slowly introduce chlorine gas (1.0 molar equivalent) while maintaining the internal temperature between -5 and 0 °C.

-

After the chlorine addition is complete, continue the reaction at -5 to 0 °C until TLC analysis indicates the complete consumption of the starting material. The intermediate, 5-chlorothiophene-2-carbaldehyde, is used directly in the next step without isolation.[3]

Chemical Reactivity and Key Reactions

The aldehyde and chloro-substituted thiophene moieties in 5-chlorothiophene-2-carbaldehyde are the primary sites of its chemical reactivity, making it a valuable intermediate in organic synthesis.[4]

Oxidation to 5-Chlorothiophene-2-carboxylic acid

A significant reaction of 5-chlorothiophene-2-carbaldehyde is its oxidation to 5-chlorothiophene-2-carboxylic acid, a crucial intermediate in the synthesis of the anticoagulant drug rivaroxaban.[5]

Experimental Protocol:

-

Reaction Setup: Prepare a solution of 5-chlorothiophene-2-carbaldehyde in a suitable solvent.

-

Oxidation: Slowly add the solution of the aldehyde to a pre-cooled ( -5 to 0 °C) 20% sodium hydroxide solution (2.2 molar equivalents).

-

Slowly introduce chlorine gas (1.0 molar equivalent) while maintaining the temperature between 15 and 30 °C.

-

After the addition, continue the reaction for several hours at the same temperature.

-

Work-up: Cool the reaction mixture to 5-10 °C and quench by adding a 10% aqueous sodium sulfite (B76179) solution until a starch-potassium iodide test paper does not change color.

-

Extraction: Add dichloromethane and stir. Separate the organic layer.

-

Precipitation: To the aqueous layer, add 30% hydrochloric acid dropwise to adjust the pH to 1-2, leading to the precipitation of a white solid.

-

Purification: The solid is collected by suction filtration and can be further purified by recrystallization from an ethanol/water mixture to yield 5-chlorothiophene-2-carboxylic acid.[3][5]

Applications in Drug Development and Biological Activities of Derivatives

5-Chlorothiophene-2-carbaldehyde is a significant starting material for the synthesis of various pharmaceutical agents, particularly anti-inflammatory and antimicrobial drugs.[4]

Anti-inflammatory Activity

Derivatives of thiophene have demonstrated notable anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory pathways. Thiophene-based compounds have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[6][7] Furthermore, they can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory response.[7][8] Some thiophene derivatives also activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates antioxidant genes and exerts anti-inflammatory effects.[9][10]

Antimicrobial Activity

Thiophene derivatives have also been explored for their antimicrobial properties against a range of pathogens. The proposed mechanisms of action for related nitrothiophene compounds include the generation of reactive nitrogen species within microbial cells, which leads to damage of DNA and other vital macromolecules.[11] Other thiophene-based compounds have been shown to disrupt the bacterial cell membrane integrity and inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[12][13]

Conclusion

5-Chlorothiophene-2-carbaldehyde is a compound of significant interest due to its versatile reactivity and its role as a key precursor in the synthesis of high-value molecules, including active pharmaceutical ingredients. The synthetic routes to this aldehyde are well-established, allowing for its efficient production. The exploration of its derivatives has revealed promising anti-inflammatory and antimicrobial activities, opening avenues for the development of novel therapeutic agents. This guide provides essential technical information to support researchers and drug development professionals in harnessing the full potential of 5-chlorothiophene-2-carbaldehyde in their scientific endeavors.

References

- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 2. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]

- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-thiophenecarboxaldehyde. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making a thorough understanding of its structural characterization essential for researchers in drug development and related scientific fields. This document presents estimated NMR data based on the analysis of structurally similar compounds, detailed experimental protocols for spectral acquisition, and visual aids to facilitate comprehension.

Molecular Structure and NMR Assignments

This compound possesses a five-membered thiophene (B33073) ring substituted with a chlorine atom at the 2-position and a carboxaldehyde group at the 5-position. The numbering of the atoms for NMR assignment is crucial for a correct interpretation of the spectra.

Diagram 1: Chemical Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Estimated ¹H NMR Spectral Data

The following table summarizes the estimated ¹H NMR spectral data for this compound. These estimations are derived from known substituent effects on the thiophene ring and data from analogous compounds. The actual chemical shifts may vary slightly depending on the solvent and concentration.

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet | 4.0 - 4.5 |

| H-4 | 7.70 - 7.90 | Doublet | 4.0 - 4.5 |

| CHO | 9.80 - 10.00 | Singlet | - |

Note: The protons H-3 and H-4 on the thiophene ring are expected to form a doublet of doublets due to their coupling to each other. The aldehyde proton appears as a singlet as it has no adjacent protons.

Estimated ¹³C NMR Spectral Data

The estimated ¹³C NMR spectral data for this compound is presented below. The chemical shifts are influenced by the electronegativity of the chlorine atom and the electron-withdrawing nature of the carboxaldehyde group.

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C-2 | 135.0 - 140.0 |

| C-3 | 127.0 - 130.0 |

| C-4 | 132.0 - 135.0 |

| C-5 | 145.0 - 150.0 |

| CHO | 180.0 - 185.0 |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

4.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments, including the spectral width, number of scans, relaxation delay, and pulse width.

4.3. Data Acquisition

-

Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance the signal.

4.4. Data Processing

-

Apply Fourier transformation to the acquired free induction decay (FID) signals.

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Diagram 2: NMR Data Acquisition and Analysis Workflow

Caption: A conceptual workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for their acquisition and analysis. While the presented spectral data are estimations based on analogous structures, they serve as a valuable reference for researchers working with this compound. For definitive assignments, two-dimensional NMR experiments, such as COSY and HSQC, are recommended. The methodologies and data presented herein are intended to support the efficient and accurate structural elucidation of this important chemical intermediate in various scientific and industrial applications.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 5-Chlorothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 5-chlorothiophene-2-carboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the vibrational properties of this molecule is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the experimental protocol for obtaining the IR spectrum, presents a detailed analysis of the spectral data, and provides a visual representation of the analytical workflow.

Introduction

5-Chlorothiophene-2-carboxaldehyde (C₅H₃ClOS) is a heterocyclic aldehyde whose structural features—a thiophene (B33073) ring, a chlorine substituent, and an aldehyde functional group—give rise to a characteristic infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the frequencies at which a molecule absorbs infrared radiation, we can deduce the presence of specific functional groups and gain insights into the overall molecular structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of Neat Liquid

The following protocol details the methodology for obtaining a high-quality FTIR spectrum of 5-chlorothiophene-2-carboxaldehyde, which is a liquid at room temperature. The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[1][2][3]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

-

-

Sample Application:

-

Place a single drop of neat 5-chlorothiophene-2-carboxaldehyde directly onto the center of the clean ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal. Apply consistent and even pressure.

-

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

After the measurement is complete, retract the pressure clamp (if used) and clean the ATR crystal meticulously with a suitable solvent to remove all traces of the sample.

-

IR Spectrum Analysis and Data Presentation

The gas-phase infrared spectrum of 5-chlorothiophene-2-carboxaldehyde is available from the National Institute of Standards and Technology (NIST) database.[4] The major absorption bands, their intensities, and their assigned vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assigned Vibrational Mode |

| ~3100 | Weak | Aromatic C-H stretch (thiophene ring) |

| ~2850 | Weak | Aldehydic C-H stretch |

| ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1675 | Strong | C=O stretch (conjugated aldehyde) |

| ~1520 | Medium | Aromatic C=C stretch (thiophene ring) |

| ~1420 | Medium | Aromatic C=C stretch (thiophene ring) |

| ~1380 | Medium | In-plane C-H bend (thiophene ring) |

| ~1220 | Medium | In-plane C-H bend (thiophene ring) |

| ~1040 | Medium | C-C stretch (ring) |

| ~810 | Strong | Out-of-plane C-H bend (thiophene ring) |

| ~740 | Medium | C-S stretch (thiophene ring) |

| ~680 | Medium | C-Cl stretch |

Interpretation of the Spectrum

The IR spectrum of 5-chlorothiophene-2-carboxaldehyde displays several characteristic absorption bands that confirm its molecular structure.

-

Aromatic C-H Stretch: The weak band around 3100 cm⁻¹ is characteristic of the C-H stretching vibrations of the thiophene ring.

-

Aldehydic C-H Stretch: The pair of weak bands around 2850 cm⁻¹ and 2750 cm⁻¹ are indicative of the C-H stretching of the aldehyde functional group. The presence of two bands is a result of Fermi resonance with an overtone of a C-H bending vibration.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band is observed around 1675 cm⁻¹. This is a classic C=O stretching vibration. The frequency is lower than that of a typical saturated aldehyde due to the conjugation of the carbonyl group with the thiophene ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.

-

Thiophene Ring Vibrations: The medium intensity bands in the 1520-1420 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic thiophene ring. The bands in the 1380-1220 cm⁻¹ region correspond to in-plane C-H bending modes of the ring. A strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene.

-

C-S and C-Cl Stretches: The absorptions in the lower frequency "fingerprint" region, including the C-S stretch (around 740 cm⁻¹) and the C-Cl stretch (around 680 cm⁻¹), are also important for confirming the overall structure.

Logical Workflow for IR Spectrum Analysis

The process of analyzing an IR spectrum follows a logical progression from sample preparation to final interpretation and reporting. This workflow is crucial for ensuring accurate and reproducible results in a research and development setting.

Caption: Workflow for FTIR analysis of a liquid sample.

Conclusion

The infrared spectrum of 5-chlorothiophene-2-carboxaldehyde provides a distinct fingerprint that is highly useful for its characterization. The key absorption bands, including the conjugated carbonyl stretch, the aldehydic C-H stretches, and the characteristic vibrations of the 2,5-disubstituted thiophene ring, allow for unambiguous identification. The experimental protocol and data analysis workflow presented in this guide provide a robust framework for scientists and researchers in drug development to ensure the quality and identity of this important chemical intermediate.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and partition coefficient (LogP) of 2-Chloro-5-thiophenecarboxaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and workflow visualizations to support research and development activities.

Core Physicochemical Data

The lipophilicity and aqueous solubility of a compound are critical parameters in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound (CAS: 7283-96-7), the following quantitative data, derived from computational methods, provide a foundational understanding of its behavior in biological systems.

| Property | Value | Method |

| LogP | 2.214 | Crippen Method[1] |

| Log10 of Water Solubility (mol/L) | -2.16 | Crippen Method[1] |

| Water Solubility | Insoluble | Experimental Observation[2] |

Experimental Protocols for Physicochemical Property Determination

While computational methods provide valuable initial estimates, experimental determination of LogP and solubility is crucial for accurate characterization. The following sections detail standardized protocols for these measurements.

Determination of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient of a compound between n-octanol and water.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol (B41247) phase to that in the aqueous phase.

Detailed Methodology:

-

Preparation of Pre-saturated Solvents:

-

Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate (B84403) buffer at pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely and collect each phase.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

-

-

Partitioning Experiment:

-

In a glass vessel with a screw cap, add a precise volume of the pre-saturated n-octanol containing the test compound and a precise volume of the pre-saturated water. The volume ratio of the two phases can be adjusted depending on the expected LogP value.

-

Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached. This may take several hours. Gentle inversion is preferred over vigorous shaking to avoid the formation of emulsions.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the two phases to separate completely. Centrifugation may be employed to facilitate the separation if an emulsion has formed.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation of LogP:

-

The partition coefficient (P) is calculated using the following formula:

-

P = [Concentration]octanol / [Concentration]water

-

-

The LogP is then calculated as the base-10 logarithm of P:

-

LogP = log10(P)

-

-

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Principle: An excess amount of the solid compound is agitated in an aqueous solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Methodology:

-

System Preparation:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous solvent (e.g., deionized water or a specific buffer). The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or a magnetic stirrer.

-

The agitation should be continued until equilibrium is reached, which can take 24 to 72 hours. The system is considered to be at equilibrium when consecutive measurements of the solute concentration are constant.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid by filtration or centrifugation. Care must be taken to avoid any undissolved particles in the collected sample.

-

-

Quantification:

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the logical flow of the shake-flask methods for LogP and solubility determination.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Caption: Workflow for Aqueous Solubility Determination by the Shake-Flask Method.

References

Spectroscopic Characterization of 5-Chloro-2-thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of 5-Chloro-2-thiophenecarboxaldehyde (CAS No: 7283-96-7).[1][2][3][4][5] The document details the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided, alongside a logical workflow diagram for chemical characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the identification and characterization of 5-Chloro-2-thiophenecarboxaldehyde.

¹H NMR (Proton NMR) Data

Disclaimer: Specific experimental ¹H NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The following table presents data for the parent compound, 2-thiophenecarboxaldehyde , for illustrative purposes. The presence of the electron-withdrawing chloro group at the 5-position is expected to induce downfield shifts for the remaining ring protons.

Table 1: Illustrative ¹H NMR Data for 2-Thiophenecarboxaldehyde (300 MHz, in DMSO-d₆) [6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.97 | Doublet | 1.33 | 1H, Aldehyde (-CHO) |

| 8.13 | Doublet of Doublets | 5.05, 1.37 | 1H, Thiophene Ring (H5) |

| 8.03 | Doublet of Doublets | 3.85, 1.33 | 1H, Thiophene Ring (H3) |

| 7.94 | Doublet of Doublets | 5.05, 3.85 | 1H, Thiophene Ring (H4) |

¹³C NMR (Carbon NMR) Data

Disclaimer: Specific experimental ¹³C NMR data for 5-Chloro-2-thiophenecarboxaldehyde was not available in the public domain resources surveyed. The data below for the related compound, 5-Chloro-2-thiophenecarboxylic acid, is provided for general reference. The aldehyde carbon would appear significantly downfield (typically 180-200 ppm), and other carbon shifts would differ from the carboxylic acid derivative.[7][8][9]

Table 2: Reference ¹³C NMR Data for 5-Chloro-2-thiophenecarboxylic acid

| Chemical Shift (δ) ppm | Assignment (for Carboxylic Acid) |

| Data not available | Expected peaks for C2, C3, C4, C5, and COOH |

FT-IR (Infrared) Spectroscopy Data

The following data is interpreted from the gas-phase FT-IR spectrum available from the NIST Chemistry WebBook.[1]

Table 3: FT-IR Absorption Data for 5-Chloro-2-thiophenecarboxaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1680 | Strong | C=O Carbonyl Stretch (conjugated) |

| ~1520, ~1410 | Medium | Aromatic C=C Ring Stretch |

| ~1230 | Medium | C-C Stretch / In-plane Bending |

| ~1040 | Medium | C-H In-plane Bending |

| ~810 | Strong | C-H Out-of-plane Bending |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

The mass spectrum is characterized by a molecular ion peak and a distinctive isotopic pattern due to the presence of chlorine. The data is sourced from PubChem.[10] The molecular weight of the compound is 146.59 g/mol .[3][4]

Table 4: Key Mass Spectrometry Data (m/z) for 5-Chloro-2-thiophenecarboxaldehyde

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 148 | Moderate | [M+2]⁺ Molecular ion (with ³⁷Cl isotope) |

| 146 | High | [M]⁺ Molecular ion (with ³⁵Cl isotope) |

| 145 | High | [M-H]⁺ Fragment |

| 117 | Moderate | [M-CHO]⁺ Fragment |

| 111 | Moderate | [M-Cl]⁺ Fragment |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-thiophenecarboxaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The sample should be free of particulate matter.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

This experiment requires a larger number of scans due to the low natural abundance of ¹³C.

-

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and broadband proton decoupling.

-

Process the data similarly to the ¹H spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of liquid 5-Chloro-2-thiophenecarboxaldehyde directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Ensure the crystal is clean before and after the measurement using an appropriate solvent like isopropanol.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations and functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the dilute solution into the GC, where the compound is volatilized and separated from the solvent.

-

-

Instrumentation: Use a mass spectrometer, commonly a quadrupole analyzer, coupled with a GC system.

-

Ionization:

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic distribution, specifically the [M+2]⁺ peak, which should be approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

-

Identify and propose structures for the major fragment ions observed in the spectrum.

-

Logical Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic characterization of a novel or known chemical compound.

Caption: Workflow for Spectroscopic Characterization of an Organic Compound.

References

- 1. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 2. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 3. 5-Chloro-2-thiophenecarboxaldehyde 97 7283-96-7 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to C5H3ClOS: Properties, Synthesis, and Applications of 5-Chlorothiophene-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the molecular formula C5H3ClOS, commonly known as 5-chlorothiophene-2-carboxaldehyde. This versatile thiophene (B33073) derivative serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document outlines its chemical identity, physicochemical properties, key synthetic protocols, and its significant role as a precursor in the synthesis of the anticoagulant drug, Rivaroxaban.

Chemical Identity and Alternate Names

The compound with the molecular formula C5H3ClOS is most systematically named 5-chlorothiophene-2-carboxaldehyde . Due to various naming conventions, it is also known by several other names in scientific literature and chemical catalogs. A comprehensive list of these alternate names is provided below for easy reference and to aid in literature searches.

| Alternate Name | Source/Type |

| 5-Chlorothiophene-2-carbaldehyde | IUPAC Name[1][2] |

| 5-Chloro-2-thiophenecarboxaldehyde | Synonym[1][2] |

| 2-Chloro-5-formylthiophene | Synonym[1][2] |

| 5-Chloro-2-thenaldehyde | Common Name |

| 2-Thiophenecarboxaldehyde, 5-chloro- | CAS Index Name[3] |

| 5-Chlorothiophene-2-aldehyde | Synonym[3] |

| CAS Number | 7283-96-7 [1][3] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 5-chlorothiophene-2-carboxaldehyde is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C5H3ClOS | [1] |

| Molecular Weight | 146.59 g/mol | [1] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 99 °C at 21 mmHg | |

| Density | 1.376 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.604 | |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

| ¹H NMR (CDCl₃) | δ 9.95 (s, 1H), 7.80–7.77 (m, 2H), 7.22 (t, J = 4.3 Hz, 1H) | [4] |

| ¹³C NMR (CDCl₃) | δ 183.1, 144.0, 136.5, 135.2, 128.4 | [4] |

| IR (Neat) | C=O stretching vibration around 1665 cm⁻¹ | [5] |

| Mass Spectrum | Molecular Ion (M⁺) at m/z 146 | [3] |

Experimental Protocols

5-Chlorothiophene-2-carboxaldehyde is a key intermediate in several multi-step syntheses. Below are detailed protocols for its preparation and its subsequent use in the synthesis of a commercially important pharmaceutical.

Synthesis of 5-Chlorothiophene-2-carboxaldehyde from 2-Chlorothiophene (B1346680)

This procedure describes the formylation of 2-chlorothiophene to yield 5-chlorothiophene-2-carboxaldehyde.

Materials:

-

2-Chlorothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Sodium hydroxide (B78521) solution (30%)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a clean, dry round-bottom flask, charge phosphorus oxychloride (19.38 g) and 2-chlorothiophene (5 g).

-

Heat the reaction mixture to approximately 50-55 °C.

-

Slowly add dimethylformamide (9.244 g) to the reaction mass while maintaining the temperature.

-

After the addition is complete, cool the reaction mixture to 0-5 °C using an ice bath.

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and water.

-

Neutralize the resulting solution with a 30% sodium hydroxide solution until the pH is between 6 and 7.

-

An oily layer will separate. Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and the separated oil layer.

-

Wash the combined organic phase once with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.

-

The crude product can be further purified by vacuum distillation to yield 5-chlorothiophene-2-carboxaldehyde.

Synthesis of Rivaroxaban using 5-Chlorothiophene-2-carboxaldehyde as a Precursor

This protocol outlines the conversion of 5-chlorothiophene-2-carboxaldehyde to 5-chlorothiophene-2-carboxylic acid, which is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.

Part A: Oxidation of 5-Chlorothiophene-2-carboxaldehyde to 5-Chlorothiophene-2-carboxylic acid

Materials:

-

5-Chlorothiophene-2-carboxaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Hydrogen peroxide (30%)

Procedure:

-

To a 500 mL four-necked flask equipped with a stirrer and a thermometer, add dichloromethane (200 g), 5-chlorothiophene-2-carboxaldehyde (29.5 g, 0.2 mol), and 30% hydrogen peroxide (30 g).

-

Stir the reaction mixture at 25-30 °C for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with aqueous work-up and extraction to isolate the 5-chlorothiophene-2-carboxylic acid.

Part B: Synthesis of Rivaroxaban from 5-Chlorothiophene-2-carboxylic acid

This part of the synthesis involves the coupling of 5-chlorothiophene-2-carboxylic acid with the amine intermediate, 4-(4-aminophenyl)-3-morpholinone, which is a multi-step process in itself. A simplified overview of the final coupling step is presented.

Materials:

-

5-Chlorothiophene-2-carboxylic acid

-

(S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

-

Thionyl chloride (SOCl₂) or other coupling agents

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Activate the carboxylic acid of 5-chlorothiophene-2-carboxylic acid by converting it to the corresponding acid chloride. This is typically achieved by refluxing with thionyl chloride.

-

After removing the excess thionyl chloride, dissolve the resulting acid chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one in anhydrous dichloromethane and add a base such as triethylamine.

-

Slowly add the solution of the acid chloride to the amine solution at room temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield crude Rivaroxaban, which can then be purified by recrystallization.

Synthetic Pathways and Workflows

The role of 5-chlorothiophene-2-carboxaldehyde as a key building block in medicinal chemistry is exemplified by its use in the synthesis of Rivaroxaban. The following diagrams illustrate the logical flow of the synthetic process.

Caption: Synthesis of 5-chlorothiophene-2-carboxaldehyde.

References

- 1. 2-Thiophenecarboxaldehyde, 5-chloro- | C5H3ClOS | CID 81700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Biological Activities of Substituted Thiophene Derivatives: A Technical Guide for Researchers

Introduction: The thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the benzene (B151609) ring have made it a cornerstone in the design of novel therapeutic agents. The versatility of the thiophene nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of substituted thiophene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into quantitative biological data, detailed experimental protocols, and the underlying signaling pathways modulated by these promising compounds.

Anticancer Activities of Substituted Thiophene Derivatives

Substituted thiophenes have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Data

The anticancer efficacy of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various substituted thiophene derivatives against different cancer cell lines.

| Compound ID/Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-3-carboxamide (B1338676) derivative 14d | HCT116 | 0.191 | [1] |

| Thiophene-3-carboxamide derivative 14d | MCF7 | Not specified | [1] |

| Thiophene-3-carboxamide derivative 14d | PC3 | Not specified | [1] |

| Thiophene-3-carboxamide derivative 14d | A549 | Not specified | [1] |

| Fused Thiophene derivative 3b | HepG2 | 3.105 | [2] |

| Fused Thiophene derivative 3b | PC-3 | 2.15 | [2] |

| Fused Thiophene derivative 4c | HepG2 | 3.023 | [2] |

| Fused Thiophene derivative 4c | PC-3 | 3.12 | [2] |

| Amino-thiophene derivative 15b | A2780 | 12 ± 0.17 | [3] |

| Amino-thiophene derivative 15b | A2780CP | 10 ± 0.15 | [3] |

| Thienopyrimidine derivative 5 | MCF-7 | 7.301 ± 4.5 | [4] |

| Thienopyrimidine derivative 5 | HepG-2 | 5.3 ± 1.6 | [4] |

| Thienopyrimidine derivative 8 | MCF-7 | 4.132 ± 0.5 | [4] |

| Thienopyrimidine derivative 8 | HepG-2 | 3.3 ± 0.90 | [4] |

| Bis-Chalcone derivative 5a | MCF7 | 7.87 ± 2.54 | [5] |

| Bis-Chalcone derivative 5b | MCF7 | 4.05 ± 0.96 | [5] |

| Bis-Chalcone derivative 5a | HCT116 | 18.10 ± 2.51 | [5] |

| Bis-Chalcone derivative 9a | HCT116 | 17.14 ± 0.66 | [5] |

| Bis-Chalcone derivative 5a | A549 | 41.99 ± 7.64 | [5] |

| Bis-Chalcone derivative 9b | A549 | 92.42 ± 30.91 | [5] |

| Thiophenecarboxylate compound F8 | Lymphoma/Leukemia | 0.805 - 3.05 | [6] |

Key Signaling Pathways in Anticancer Activity

Many substituted thiophene derivatives exert their anticancer effects by targeting crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most prominent pathways are the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and the PI3K/AKT signaling cascades.

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Several thiophene derivatives have been identified as potent inhibitors of VEGFR-2.[1][7] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted thiophene derivatives.

The PI3K/AKT pathway is a critical regulator of cell survival and apoptosis.[8] Hyperactivation of this pathway is a common feature in many cancers, promoting cell proliferation and inhibiting programmed cell death. Certain substituted thiophene derivatives have been shown to induce apoptosis in cancer cells by modulating the AKT signaling pathway.[2][6][8] They can inhibit the phosphorylation of AKT, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

Caption: Modulation of the AKT signaling pathway by substituted thiophene derivatives to induce apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

96-well flat-bottomed microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted thiophene derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted thiophene derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for determining the cytotoxicity of thiophene derivatives using the MTT assay.

Antimicrobial Activities of Substituted Thiophene Derivatives

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted thiophenes have demonstrated promising activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial potency of substituted thiophene derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The table below presents MIC values for several thiophene derivatives against various microbial strains.

| Compound ID/Structure | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene derivative 4 | A. baumannii (Col-R) | 16 (MIC50) | [9] |

| Thiophene derivative 5 | A. baumannii (Col-R) | 16 (MIC50) | [9] |

| Thiophene derivative 8 | A. baumannii (Col-R) | 32 (MIC50) | [9] |

| Thiophene derivative 4 | E. coli (Col-R) | 8 (MIC50) | [9] |

| Thiophene derivative 5 | E. coli (Col-R) | 32 (MIC50) | [9] |

| Thiophene derivative 8 | E. coli (Col-R) | 32 (MIC50) | [9] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | S. aureus | 0.81 (µM/ml) | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | B. subtilis | 0.81 (µM/ml) | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | E. coli | 0.81 (µM/ml) | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S1 | S. typhi | 0.81 (µM/ml) | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S4 | C. albicans | 0.91 (µM/ml) | [10] |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate S4 | A. niger | 0.91 (µM/ml) | [10] |

| 3-chlorobenzo[b]thiophene derivative 25 | Gram-positive bacteria & yeast | 16 | [11] |

| 3-bromobenzo[b]thiophene derivative 26 | Gram-positive bacteria & yeast | 16 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

96-well sterile microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Substituted thiophene derivatives (dissolved in a suitable solvent)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the thiophene derivatives in the broth medium directly in the 96-well plate. Typically, 100 µL of each dilution is added to the wells.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL. Include a positive control (inoculum in broth without any compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Caption: Workflow for determining the MIC of thiophene derivatives using the broth microdilution method.

Anti-inflammatory Activities of Substituted Thiophene Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Substituted thiophenes have been investigated for their anti-inflammatory properties, with many derivatives showing significant activity in various in vivo models.[12][13]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of substituted thiophene derivatives is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter to quantify the anti-inflammatory effect.

| Compound ID/Structure | Animal Model | Dose | % Edema Inhibition | Reference |

| Compound 15 | Carrageenan-induced paw edema (rat) | 50 mg/kg | 58.46% | [13] |

| Compound 1c | Carrageenan-induced paw edema (rat) | Not specified | Maximum inhibitory activity | [12] |

Key Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of many drugs, including some thiophene derivatives, are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial for the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent pro-inflammatory mediators.[14]

References

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 7. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 12. jpsbr.org [jpsbr.org]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction